Cas no 1213452-83-5 ((S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester)

(S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester 化学的及び物理的性質
名前と識別子
-
- (S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester
- 4180AJ
- SB31810
- Methyl (2S)-2-amino-3-(2,4,6-trimethylphenyl)propanoate
-
- MDL: MFCD08058216
- インチ: 1S/C13H19NO2/c1-8-5-9(2)11(10(3)6-8)7-12(14)13(15)16-4/h5-6,12H,7,14H2,1-4H3/t12-/m0/s1
- InChIKey: JKKPWPVYADIXSX-LBPRGKRZSA-N
- ほほえんだ: O(C)C([C@H](CC1C(C)=CC(C)=CC=1C)N)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 230
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 52.3
(S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D703125-1g |
(S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester |
1213452-83-5 | 95% | 1g |
$1185 | 2024-05-24 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0409-1g |
(S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester |
1213452-83-5 | 97% | 1g |
¥12066.64 | 2025-01-22 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0409-1g |
(S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester |
1213452-83-5 | 97% | 1g |
11702.99CNY | 2021-05-07 | |
eNovation Chemicals LLC | D703125-1g |
(S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester |
1213452-83-5 | 95% | 1g |
$1185 | 2025-02-20 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0409-100mg |
(S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester |
1213452-83-5 | 97% | 100mg |
3561.78CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0409-500mg |
(S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester |
1213452-83-5 | 97% | 500mg |
6275.51CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0409-5g |
(S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester |
1213452-83-5 | 97% | 5g |
41384.47CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0409-500mg |
(S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester |
1213452-83-5 | 97% | 500mg |
¥6470.52 | 2025-01-22 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0409-5g |
(S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester |
1213452-83-5 | 97% | 5g |
¥42670.43 | 2025-01-22 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0409-100mg |
(S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester |
1213452-83-5 | 97% | 100mg |
¥3672.45 | 2025-01-22 |
(S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester 関連文献
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Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
5. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
(S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl esterに関する追加情報
Chemical Profile of (S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester (CAS No. 1213452-83-5)
(S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester is a chiral compound that has garnered significant attention in the field of pharmaceutical chemistry and biotechnology due to its unique structural properties and potential applications. This compound, identified by its CAS number 1213452-83-5, belongs to the class of amino acid derivatives and exhibits a specific stereochemical configuration that makes it a valuable intermediate in the synthesis of various biologically active molecules.
The molecular structure of (S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester consists of a propionic acid backbone substituted with an amino group at the second carbon and a 2,4,6-trimethylphenyl group at the third carbon. The presence of the methyl ester group at the carboxyl terminus enhances its solubility in organic solvents, making it more amenable to various chemical transformations. This structural feature is particularly advantageous in drug discovery and development, where solubility and stability are critical factors.
In recent years, there has been a growing interest in chiral amino acids and their derivatives due to their role as key building blocks in the synthesis of enantiomerically pure pharmaceuticals. The stereochemistry of (S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester is particularly relevant in this context, as it can be used to construct complex molecular architectures with high precision. This has led to its exploration in the development of novel therapeutic agents targeting various diseases.
One of the most promising applications of (S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester is in the field of protease inhibition. Proteases are enzymes that play a crucial role in many biological processes, including signal transduction, protein degradation, and blood clotting. Inhibiting specific proteases has been shown to be effective in treating conditions such as cancer, inflammation, and infectious diseases. The unique structural features of this compound make it a potential candidate for designing protease inhibitors with high selectivity and potency.
Recent studies have demonstrated that derivatives of (S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester can interact with specific protease active sites through hydrogen bonding and hydrophobic interactions. This has led to the development of novel inhibitors that exhibit improved pharmacokinetic properties compared to existing drugs. For instance, modifications to the 2,4,6-trimethylphenyl group have been shown to enhance binding affinity and reduce off-target effects.
The synthesis of (S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester presents several challenges due to its complex stereochemistry. Traditional synthetic routes often require multiple steps and careful control of reaction conditions to ensure high enantiomeric purity. However, advances in asymmetric synthesis have made it possible to produce this compound more efficiently and cost-effectively. Techniques such as chiral auxiliary-assisted synthesis and enzymatic resolution have been particularly useful in achieving high yields and purity.
The pharmacological properties of (S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester have been extensively studied in preclinical models. Initial research suggests that this compound exhibits moderate activity against several proteases, including matrix metalloproteinases (MMPs) and cathepsins. MMPs are involved in tissue remodeling and have been implicated in cancer progression and inflammation. Cathepsins play roles in protein degradation within cells and are associated with various pathological conditions.
In addition to its protease inhibitory activity, (S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester has shown potential as a modulator of neurotransmitter systems. The 2,4,6-trimethylphenyl group is known to interact with certain neurotransmitter receptors, which could make this compound useful in treating neurological disorders such as depression and anxiety. Further research is needed to fully elucidate these interactions and explore their therapeutic implications.
The future prospects for (S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester are promising given its versatile structural features and potential applications. Continued investigation into its pharmacological properties will likely lead to the discovery of new therapeutic uses across multiple disease areas. Additionally,the development of more efficient synthetic methods will be crucial for scaling up production and making this compound more accessible for research purposes.
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